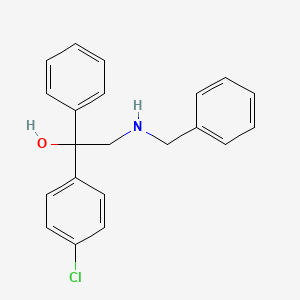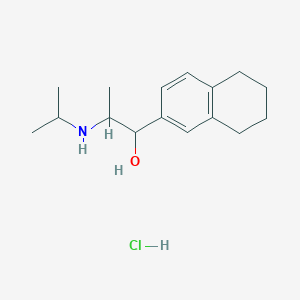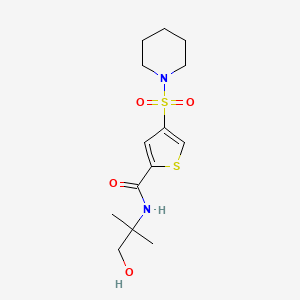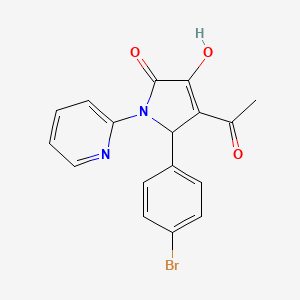
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of various cardiovascular diseases such as hypertension, angina, and arrhythmia. In
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves its binding to the beta-adrenergic receptors in the heart and blood vessels, thereby blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of plasma glucose and triglycerides, which may be beneficial in the treatment of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol in lab experiments include its potent beta-adrenergic receptor blocking activity, which can effectively reduce heart rate and blood pressure. Additionally, this compound has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases, anxiety, and depression. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol. One potential direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity, as it has been shown to have beneficial effects on glucose and lipid metabolism. Additionally, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant-like effects. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cardiovascular diseases, as it may have synergistic effects with other beta-adrenergic receptor antagonists. Finally, more studies are needed to assess the safety and efficacy of this compound in clinical trials, in order to determine its potential use in human medicine.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in the treatment of various cardiovascular diseases, anxiety, and depression. Its potent beta-adrenergic receptor blocking activity, anxiolytic and antidepressant-like effects, and beneficial effects on glucose and lipid metabolism make it a promising candidate for further research and development. However, more studies are needed to elucidate its mechanisms of action, assess its safety and efficacy, and determine its potential use in human medicine.
Synthesemethoden
The synthesis of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves the reaction of 4-chloroacetophenone with benzylamine in the presence of sodium borohydride and acetic acid. The resulting product is then subjected to a reductive amination reaction with 1-phenylethanol in the presence of sodium cyanoborohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to have a potent beta-adrenergic receptor blocking activity, which can effectively reduce the heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQIGMCVUWHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
![5-{2-cyano-3-[(2,3-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4888536.png)
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4888546.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)

![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)


![1-[3-(2-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4888573.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4888575.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4888590.png)
